molecular formula C15H18N4O4S B2565709 N-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-4-sulfamoylbenzamide CAS No. 1396856-63-5

N-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-4-sulfamoylbenzamide

Cat. No. B2565709
CAS RN: 1396856-63-5
M. Wt: 350.39
InChI Key: UDZJOTVEBULZHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-4-sulfamoylbenzamide is a compound that belongs to the class of sulfonamide-based drugs. It is commonly used in scientific research as a tool to study various biochemical and physiological processes.

Scientific Research Applications

Sulfonamide Inhibitors: A Patent Review 2013-Present

Sulfonamide compounds, including structures similar to "N-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-4-sulfamoylbenzamide," play a crucial role in modern therapy for bacterial infections and conditions caused by other microorganisms. They serve as the backbone for a variety of clinically used drugs, such as diuretics, carbonic anhydrase inhibitors, and antiepileptics. Furthermore, sulfonamides have found applications as antiviral HIV protease inhibitors, anticancer agents, and in Alzheimer’s disease drugs. This class of compounds continues to be valuable for drug development across multiple conditions, including cancer, glaucoma, and inflammation (I. Gulcin & P. Taslimi, 2018).

The Role of Sulfamide Derivatives in Medicinal Chemistry

Sulfamide derivatives, which are closely related to sulfonamides, have been explored for their potential in medicinal chemistry, indicating the versatility and value of these functional groups in developing therapeutic agents. The sulfamide functionality, found in drugs like the broad-spectrum antibiotic doripenem, shows potential for forming electrostatic interactions with protein and other targets, highlighting the importance of such groups in drug design and development (A. Reitz, Garry R. Smith, & M. H. Parker, 2009).

Sulfonamides: A Patent Review (2008 – 2012)

The review emphasizes the diversity of sulfonamide applications, particularly in the context of carbonic anhydrase inhibitors (CAIs) and cyclooxygenase 2 (COX2) inhibitors. It also underscores the ongoing need for novel sulfonamides in treating glaucoma and cancer, showcasing the continuous innovation and application of these compounds in medicinal chemistry (F. Carta, A. Scozzafava, & C. Supuran, 2012).

properties

IUPAC Name

N-[2-(4-ethyl-6-oxopyrimidin-1-yl)ethyl]-4-sulfamoylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O4S/c1-2-12-9-14(20)19(10-18-12)8-7-17-15(21)11-3-5-13(6-4-11)24(16,22)23/h3-6,9-10H,2,7-8H2,1H3,(H,17,21)(H2,16,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDZJOTVEBULZHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)N(C=N1)CCNC(=O)C2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.